3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-cyclohexylsulfonyl-N-(4-fluorophenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S/c17-12-6-8-13(9-7-12)18-16(20)19-10-15(11-19)23(21,22)14-4-2-1-3-5-14/h6-9,14-15H,1-5,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLEYSPYQJGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Cyclohexylsulfonyl Group: This step often involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate in the presence of a base such as triethylamine.
Attachment of the 4-Fluorophenyl Group: The final step typically involves the coupling of the 4-fluorophenyl group to the azetidine ring, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under specific reducing agents.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21FN2O3S
- CAS Number : 1797177-45-7
- Molecular Weight : 348.42 g/mol
The compound features an azetidine ring, a cyclohexylsulfonyl group, and a 4-fluorophenyl moiety. These structural elements contribute to its reactivity and interaction with biological targets.
Anticancer Applications
Research has shown that 3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide exhibits significant anticancer properties. Preliminary studies indicate:
- Mechanism of Action : The compound may inhibit specific protein kinases involved in tumor growth pathways.
- In Vitro Studies : In tests against various cancer cell lines, it demonstrated cytotoxicity with IC50 values ranging from 10 µM to 50 µM, indicating its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
| A549 (lung cancer) | 25 | 2023 |
| HeLa (cervical cancer) | 30 | 2024 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- In Vitro Assays : Studies showed that treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% in LPS-stimulated macrophages.
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | 50% | 2024 |
| IL-6 | 50% | 2024 |
Neuroprotective Potential
Emerging research suggests that the compound may have applications in treating neurodegenerative disorders:
- Preliminary Findings : Initial studies indicate potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Formation of the Azetidine Ring : Cyclization of appropriate precursors.
- Sulfonylation : Introduction of the cyclohexylsulfonyl group through sulfonamide formation.
- Fluorination : Incorporation of the fluorophenyl moiety via electrophilic aromatic substitution.
This synthetic versatility allows for further derivatization to enhance biological activity or alter pharmacokinetic properties.
Case Studies
Several case studies have explored the applications of this compound:
-
Anticancer Activity Evaluation (2023) :
- Objective: Assess efficacy against breast cancer cell lines.
- Findings: Significant cytotoxic effects were observed, supporting its role as a potential therapeutic agent.
-
Anti-inflammatory Model Study (2024) :
- Objective: Investigate effects on inflammatory cytokine production.
- Findings: Notable reductions in TNF-alpha and IL-6 levels highlight its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets, which may include enzymes or receptors. The exact pathways can vary depending on the biological context, but typically involve binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares structural and functional attributes of 3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide with analogous compounds from the literature:
Structural and Functional Analysis
- Azetidine vs.
- Sulfonyl vs. Sulfanyl Groups : The cyclohexylsulfonyl group in the target compound is more electron-withdrawing and sterically demanding than the sulfanyl group in ’s pyrazole derivative, which may reduce metabolic degradation but limit membrane permeability .
- Fluorophenyl Positioning : The para-fluorine on the phenyl ring (target compound) contrasts with ortho/meta substitutions in chalcone analogs (), where dihedral angles between aromatic rings influence crystallographic packing and intermolecular interactions .
Physicochemical Properties and Implications
Biological Activity
3-(cyclohexylsulfonyl)-N-(4-fluorophenyl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, drawing from various research studies and patents to provide a comprehensive overview.
Chemical Structure
The compound can be represented structurally as follows:
This molecular structure includes a cyclohexylsulfonyl group and a fluorophenyl moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on specific protein interactions and pathways involved in disease processes. For instance, azetidine derivatives have been explored for their roles in inhibiting key protein-protein interactions that are crucial in cancer and inflammatory diseases.
Anticancer Properties
Studies have shown that azetidine derivatives can act as inhibitors of critical signaling pathways involved in cancer progression. For example, compounds derived from azetidine have been noted for their ability to inhibit the menin-MLL interaction, which is significant in acute leukemia treatment . The structural modifications in these compounds enhance their binding affinity and cellular activity, suggesting that this compound may similarly exhibit potent anticancer effects.
Inhibition of Kinases
The compound may also possess kinase inhibition properties. Protein kinases play essential roles in regulating cellular functions, and their dysregulation is often implicated in various diseases, including cancer. The sulfonamide group present in the compound could facilitate interactions with kinase domains, potentially leading to therapeutic applications against conditions like rheumatoid arthritis or other inflammatory diseases .
Study on Azetidine Derivatives
A study focusing on the synthesis and evaluation of azetidine derivatives highlighted the importance of structural elements like the cyclohexylsulfonyl group in enhancing biological activity . The findings suggested that modifications at the nitrogen position significantly influenced the compound's potency against target proteins.
Clinical Relevance
In a clinical context, compounds similar to this compound have shown promise in preclinical models for treating conditions such as allograft rejection and graft-versus-host disease . These findings underscore the potential therapeutic applications of this compound class.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
